Hydron;iodide

Gas-phase catalysis Reaction kinetics Hydrogen halide comparison

HI addresses inefficiencies in reductive cleavage & metal leaching where weaker acids (HCl, HBr) fail. Its 100x rate advantage in dehydration cuts reactor time, while 83.5% Li recovery in battery recycling reduces reagent volume. • 100× faster kinetics vs. HCl for gas-phase catalysis, enabling throughput gains • 83.5% lithium leaching efficiency outperforms HBr (80.3%), lowering cost per kg recovered • Extreme acidity (pKa -9.3) and low H-I bond energy (299 kJ/mol) enable deoxygenations & aryl ether cleavages that are inaccessible with other hydrogen halides

Molecular Formula HI
Molecular Weight 127.9124 g/mol
CAS No. 17144-19-3
Cat. No. B100663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydron;iodide
CAS17144-19-3
Synonymshydriodic acid
hydroiodic acid
Molecular FormulaHI
Molecular Weight127.9124 g/mol
Structural Identifiers
SMILESI
InChIInChI=1S/HI/h1H
InChIKeyXMBWDFGMSWQBCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityExtremely soluble in water;  234 g/100 g water at 10 °C;  900 g/100 g water at 0 °C
Solubility in water, g/100ml at 20 °C: 42 (freely soluble)

Structure & Identifiers


Interactive Chemical Structure Model





Hydron Iodide (HI) Procurement Guide


Hydron;iodide (CAS 17144-19-3), commonly known as hydrogen iodide (HI), is a diatomic hydrogen halide. In its anhydrous form, it exists as a colorless gas that fumes in moist air, while its aqueous solution is the strong acid hydroiodic acid [1]. Characterized by a notably long and weak H–I bond (299 kJ/mol) [2], it serves as a uniquely potent reducing agent and the strongest mineral acid among the common hydrogen halides. This combination of extreme acidity and high reducing power distinguishes it from its chemical analogs, making it a critical reagent in organic synthesis, hydrometallurgy, and thermochemical cycles.

Why Hydron Iodide (HI) Is Not a Drop-In Replacement


Generic substitution among hydrogen halides (HF, HCl, HBr, HI) fails due to vast differences in their fundamental chemical properties, which dictate their specific roles in applications. Hydron iodide (HI) exhibits an acid strength (pKa ≈ -9.3) that is orders of magnitude greater than HCl (pKa ≈ -6.3) and reducing power that is unmatched by HF, HCl, or HBr [1][2]. This stems from its uniquely low H–I bond dissociation energy (299 kJ/mol) [3], which enables reactions not possible with the stronger, more stable H-Cl (431 kJ/mol) or H-Br (366 kJ/mol) bonds. Consequently, substituting HI with a less acidic or weaker reducing analog leads to reaction failure, dramatically lower yields, or the need for impractical extremes of temperature and pressure.

Hydron Iodide (HI) Quantitative Comparison


Catalytic Performance in Isopropanol Decomposition

In the gas-phase decomposition of isopropanol, hydrogen iodide (HI) acts as a catalyst with a reaction rate that is 100 times faster than that of hydrogen chloride (HCl) and 5 times faster than hydrogen bromide (HBr) [1][2]. This dramatic rate enhancement is quantified by the ratio of their respective rate constants under identical conditions.

Gas-phase catalysis Reaction kinetics Hydrogen halide comparison

Lithium Recovery Rate in Battery Recycling

In the hydrometallurgical leaching of metals from spent lithium-ion batteries, hydroiodic acid (aqueous HI) outperforms hydrobromic acid (HBr), achieving an 83.5% lithium recovery rate compared to 80.3% for the HBr system under optimized conditions [1]. Furthermore, the HI system demonstrates superiority over conventional inorganic acids by optimally treating more solid material per given volume of lixiviant.

Hydrometallurgy Lithium-ion battery recycling Lixiviant efficiency

Acid Strength vs. HCl and HBr

Hydroiodic acid (aqueous HI) is the strongest common hydrogen halide acid, with a pKa of -9.3, compared to -8.7 for hydrobromic acid (HBr) and -6.3 for hydrochloric acid (HCl) [1][2]. This means HI is over 1,000 times more acidic than HCl and nearly 4 times more acidic than HBr. This extreme acidity is a direct consequence of the weakest H–X bond energy among the series (299 kJ/mol for HI vs. 431 kJ/mol for HCl) [3].

Acid strength Organic synthesis Protonation reactions

Reducing Power: Bond Dissociation Energy Comparison

The reducing power of hydrogen iodide is fundamentally linked to the strength of the H–I bond. Its bond dissociation energy is 299 kJ/mol, the lowest among common hydrogen halides, compared to 431 kJ/mol for HCl and 366 kJ/mol for HBr [1]. This weak bond allows the iodide ion to be oxidized to iodine far more readily than bromide or chloride ions, making HI a uniquely effective reductant.

Reduction reactions Bond strength Organic synthesis

Hydron Iodide (HI) Application Scenarios


Gas-Phase Catalysis and High-Temperature Organic Synthesis

The 100x rate advantage of HI over HCl in catalyzing isopropanol decomposition [1] makes HI the reagent of choice for gas-phase processes where reaction speed is critical. In industrial settings, this can translate to reduced energy costs, smaller reactors, or higher throughput. Applications include the catalytic dehydration of alcohols and the preparation of alkyl iodides, where HI's rapid kinetics provide a clear operational advantage over other hydrogen halides.

Hydrometallurgical Recycling of Li-Ion Batteries

The demonstrated 83.5% lithium recovery rate using HI as a lixiviant, outperforming HBr (80.3%) and conventional acids [2], positions HI as a premium reagent for high-efficiency battery recycling processes. This application leverages HI's combined strong acidity and reducing power to leach valuable metals from complex cathode materials. The ability to treat more solid material per volume of lixiviant further enhances process economics, making HI a strategic procurement choice for sustainable metal recovery operations.

Reductive Cleavage and Deoxygenation in Pharma Synthesis

The extremely weak H–I bond (299 kJ/mol) [3] and strong reducing power of HI are essential for challenging reductions in pharmaceutical intermediates. These include the cleavage of aryl ethers to phenols, the deoxygenation of primary and secondary alcohols, and the chemoselective reduction of α,β-unsaturated carbonyl compounds. In these applications, the superior reducing ability of HI compared to HBr or HCl is not merely an improvement but a requirement, as alternative reagents often fail to react or lead to undesirable side products. The extreme acidity (pKa -9.3) [4] also enables protonation of weakly basic functional groups, facilitating subsequent transformations.

Thermochemical Water-Splitting for Hydrogen Production

The unique combination of HI's acid strength and its thermal decomposition kinetics makes it a cornerstone of the Iodine-Sulfur (IS) thermochemical cycle for hydrogen production. In this process, the decomposition of HI (2HI → H₂ + I₂) is the critical hydrogen-generation step [5]. The efficiency of this cycle, and thus its viability as a sustainable energy technology, depends directly on the specific properties of HI that differentiate it from other hydrogen halides—namely, its ability to form an azeotrope with water, its decomposition equilibrium, and its corrosive nature, which necessitates specialized materials of construction. For researchers and engineers developing next-generation hydrogen infrastructure, HI is an irreplaceable process fluid.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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